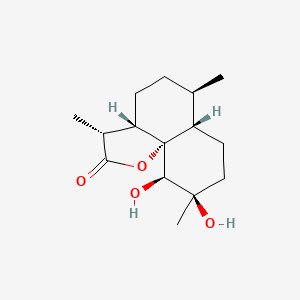
4-Chloro-6-methylthiopyrimidine
概要
説明
4-Chloro-6-methylthiopyrimidine is a chemical compound with the empirical formula C5H5ClN2S . It is a halogenated heterocycle and is used as a building block in chemical synthesis .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6-methylthiopyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. One of the carbon atoms is substituted with a chlorine atom, and another carbon atom is substituted with a methylthio group .Physical And Chemical Properties Analysis
4-Chloro-6-methylthiopyrimidine is a solid compound . Its molecular weight is 160.62 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用
Pharmacology: Anticancer Research
4-Chloro-6-methylthiopyrimidine: has potential applications in anticancer research. Pyrimidine derivatives are known to exhibit antitumor activity . They can be used to synthesize compounds that interact with DNA or proteins within cancer cells, potentially leading to the development of new chemotherapeutic agents.
Agriculture: Pesticide Development
In agriculture, 4-Chloro-6-methylthiopyrimidine could serve as a precursor in the synthesis of pesticides. Its structural properties suggest it could be modified to create compounds with antimicrobial activities, which are essential for protecting crops from pests and diseases .
Material Science: Organic Electronics
The compound may find applications in material science, particularly in the development of organic electronics. Pyrimidine rings are often used in the synthesis of organic semiconductors, which are crucial for creating efficient organic light-emitting diodes (OLEDs) and other electronic devices .
Chemical Synthesis: Building Blocks
4-Chloro-6-methylthiopyrimidine: is a valuable building block in chemical synthesis. It can be used to construct complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various substitutions that can lead to a wide range of derivatives with diverse biological activities .
Biochemistry: Enzyme Inhibition
In biochemistry, derivatives of 4-Chloro-6-methylthiopyrimidine could be explored for enzyme inhibition. By modifying the pyrimidine core, researchers can develop inhibitors that target specific enzymes involved in disease pathways, offering a strategy for therapeutic intervention .
Environmental Science: Photocatalysts
Environmental applications of 4-Chloro-6-methylthiopyrimidine include the development of photocatalysts for water purification and solar energy conversion. Pyrimidine-based compounds can be part of the catalytic systems that drive the breakdown of pollutants or the generation of renewable energy .
Safety and Hazards
4-Chloro-6-methylthiopyrimidine is classified as Acute Tox. 4 Oral - Skin Sens. 1, indicating that it is harmful if swallowed and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .
Relevant Papers A paper titled “4-Chloro-6-ethoxy-2-(methylthio)pyrimidine” discusses a compound similar to 4-Chloro-6-methylthiopyrimidine, where the methylthio group is replaced with an ethoxy group . The paper presents this compound as a useful multifunctionalized pyrimidine scaffold .
特性
IUPAC Name |
4-chloro-6-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQSAIGMUNXTKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618311 | |
| Record name | 4-Chloro-6-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-methylthiopyrimidine | |
CAS RN |
89283-48-7 | |
| Record name | 4-Chloro-6-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50618311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

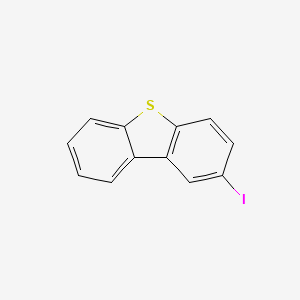
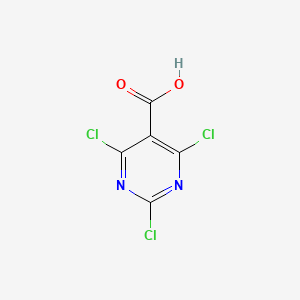


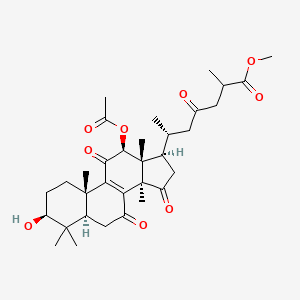
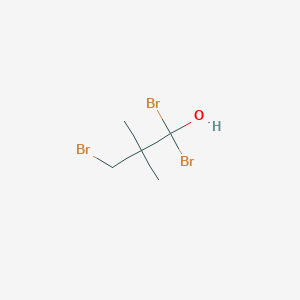
![(2R)-2-[4-cyano-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]propanoic acid](/img/structure/B1632413.png)
![5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1632416.png)

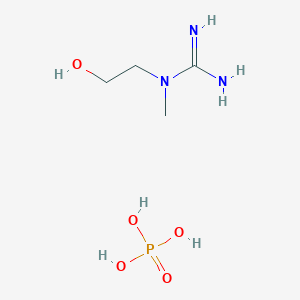
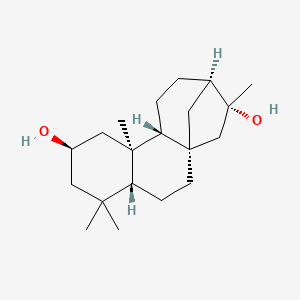
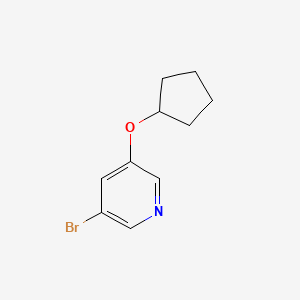
![2-Methylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B1632433.png)
